molecular formula C16H21N2O3S- B13060350 (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminothiophene-2-carboxylate

(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminothiophene-2-carboxylate

Cat. No.: B13060350
M. Wt: 321.4 g/mol
InChI Key: LFKXRSVMMKBGDM-UHFFFAOYSA-M
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Description

(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminothiophene-2-carboxylate: is a complex organic compound that features a piperidine ring substituted with acetyl and thiophene carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminothiophene-2-carboxylate typically involves multiple steps. One common method starts with the preparation of 2,2,6,6-tetramethylpiperidine, which is then acetylated to form 1-acetyl-2,2,6,6-tetramethylpiperidine. This intermediate is then reacted with aminothiophene-2-carboxylate under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminothiophene-2-carboxylate is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials due to its stability and reactivity .

Mechanism of Action

The mechanism of action of (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminothiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Uniqueness: What sets (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminothiophene-2-carboxylate apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates .

Properties

Molecular Formula

C16H21N2O3S-

Molecular Weight

321.4 g/mol

IUPAC Name

3-[(1-acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino]thiophene-2-carboxylate

InChI

InChI=1S/C16H22N2O3S/c1-10(19)18-15(2,3)8-11(9-16(18,4)5)17-12-6-7-22-13(12)14(20)21/h6-7H,8-9H2,1-5H3,(H,20,21)/p-1

InChI Key

LFKXRSVMMKBGDM-UHFFFAOYSA-M

Canonical SMILES

CC(=O)N1C(CC(=NC2=C(SC=C2)C(=O)[O-])CC1(C)C)(C)C

Origin of Product

United States

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